Methyl 2-(3-bromophenyl)-2-diazoacetate
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Overview
Description
Methyl 2-(3-bromophenyl)-2-diazoacetate: is an organic compound that belongs to the class of diazo compounds. It is characterized by the presence of a diazo group (-N=N-) attached to an ester functional group. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-bromophenyl)-2-diazoacetate typically involves the diazotization of Methyl 2-(3-bromophenyl)acetate. The process begins with the preparation of Methyl 2-(3-bromophenyl)acetate, which is then treated with a diazotizing agent such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl) to form the diazo compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems can enhance the efficiency and safety of the diazotization process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-(3-bromophenyl)-2-diazoacetate can undergo nucleophilic substitution reactions where the diazo group is replaced by various nucleophiles.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic compounds.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.
Cycloaddition: Catalysts like copper or rhodium complexes are often employed.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
- Substituted esters
- Heterocyclic compounds
- Reduced or oxidized derivatives
Scientific Research Applications
Chemistry: Methyl 2-(3-bromophenyl)-2-diazoacetate is used as a key intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the formation of complex molecular structures.
Biology and Medicine: In biological research, this compound can be used to synthesize bioactive molecules that may have potential therapeutic applications. It is also used in the study of enzyme mechanisms and protein interactions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to form stable intermediates makes it useful in large-scale chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromophenyl)-2-diazoacetate involves the generation of reactive intermediates through the cleavage of the diazo group. These intermediates can then participate in various chemical reactions, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
- Methyl 2-(4-bromophenyl)-2-diazoacetate
- Methyl 2-(2-bromophenyl)-2-diazoacetate
- Ethyl 2-(3-bromophenyl)-2-diazoacetate
Comparison: Methyl 2-(3-bromophenyl)-2-diazoacetate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different selectivity and yield in certain reactions, making it a valuable compound for specific synthetic applications.
Properties
IUPAC Name |
methyl 2-(3-bromophenyl)-2-diazoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8(12-11)6-3-2-4-7(10)5-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDPJYRUOWEGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=[N+]=[N-])C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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